Physicochemical properties of 2-Bromo-6-nitrobenzyl fluoride
Physicochemical properties of 2-Bromo-6-nitrobenzyl fluoride
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-nitrobenzyl fluoride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 2-Bromo-6-nitrobenzyl fluoride (CAS No. 2244088-13-7). As a niche halogenated and nitrated aromatic compound, it presents a unique combination of reactive sites, making it a valuable intermediate in medicinal chemistry and organic synthesis. This document synthesizes available data, proposes experimental methodologies based on established chemical principles, and offers expert insights into its handling and application. Due to the limited publicly available experimental data for this specific molecule, properties and protocols are often inferred from closely related structural analogs, with all estimations clearly rationalized and supported by authoritative references.
Chemical Identity and Molecular Structure
2-Bromo-6-nitrobenzyl fluoride is a substituted toluene derivative featuring three distinct functional groups on the aromatic ring and benzylic position: a bromine atom, a nitro group, and a fluoromethyl group. The ortho-positioning of the bulky bromine and electron-withdrawing nitro group creates significant steric and electronic effects that dictate the molecule's reactivity and properties.
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Systematic IUPAC Name: 1-Bromo-2-(fluoromethyl)-3-nitrobenzene
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CAS Number: 2244088-13-7[1]
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Molecular Formula: C₇H₅BrFNO₂[1]
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Molecular Weight: 234.02 g/mol [1]
Caption: Chemical structure of 2-Bromo-6-nitrobenzyl fluoride.
Physicochemical Properties
Direct experimental data for 2-Bromo-6-nitrobenzyl fluoride is scarce. The following table summarizes key properties, with values for the target compound estimated based on its close structural analog, 2-fluoro-6-nitrobenzyl bromide (CAS No. 3958-57-4), which differs only by the substitution of a benzylic fluorine for a bromine.
| Property | Value (Estimated for Target Compound) | Data from Analog (2-Fluoro-6-nitrobenzyl bromide) | Rationale for Estimation |
| Physical State | Pale yellow or white crystalline solid | Pale yellow or white crystalline solid[2] | The core structure is identical, suggesting a similar solid state at STP. |
| Melting Point | ~50-55 °C | 53-54 °C[3] | The substitution of F for Br at the benzylic position should have a minor impact on crystal lattice energy. |
| Boiling Point | ~260-270 °C | 275.5 °C (Predicted)[3] | Fluorine is less polarizable than bromine, which may slightly lower the boiling point compared to the bromo-analog. |
| Density | ~1.7 g/cm³ | 1.733 g/cm³[3] | Molecular weight is slightly lower, but fluorine is less dense than bromine, leading to a comparable estimated density. |
| Water Solubility | Insoluble | Insoluble in water[3] | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capacity with water. |
| XLogP3 | ~3.0 | 3.15[3] | The logP value is a measure of lipophilicity and should be very similar between the two closely related structures. |
Proposed Synthesis and Purification
A robust synthetic route to 2-Bromo-6-nitrobenzyl fluoride is not explicitly published. However, a logical and field-proven approach can be designed starting from the commercially available 2-bromo-6-nitrotoluene. The strategy involves a two-step process: benzylic bromination followed by a nucleophilic fluoride substitution (a Halex reaction).
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Bromo-6-nitrobenzyl fluoride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-nitrobenzyl bromide (Intermediate)
This step utilizes a free-radical bromination at the benzylic position, which is activated by the aromatic ring. Light or a radical initiator is essential.
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Reactor Setup: Charge a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with 2-bromo-6-nitrotoluene and a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
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Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.
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Bromination: Heat the mixture to reflux (approx. 75-80°C). Slowly add N-Bromosuccinimide (NBS) portion-wise or a solution of bromine in the same solvent via the dropping funnel. The reaction is exothermic and should be controlled carefully. Irradiate the flask with a UV lamp to facilitate initiation.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench excess bromine), water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Bromo-6-nitrobenzyl bromide intermediate.
Step 2: Synthesis of 2-Bromo-6-nitrobenzyl fluoride (Final Product)
This step involves a nucleophilic substitution of the benzylic bromide with a fluoride ion.
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Reactor Setup: In a clean, dry flask, dissolve the crude 2-Bromo-6-nitrobenzyl bromide in an anhydrous polar aprotic solvent like acetonitrile or DMF.
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Fluorinating Agent: Add a source of fluoride ions, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve reaction rates.
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Reaction: Heat the mixture, typically to 80-100°C, and stir vigorously for several hours.
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Monitoring: Monitor the formation of the product by GC-MS or LC-MS, tracking the disappearance of the starting material.
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Work-up: After cooling, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-6-nitrobenzyl fluoride.
Spectroscopic and Analytical Characterization
The following section details the expected analytical signatures for 2-Bromo-6-nitrobenzyl fluoride based on its structure and data from analogous compounds.[4][5][6][7]
Caption: Relationship between functional groups and expected analytical signals.
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¹H NMR: The aromatic region should display complex multiplets between 7.5 and 8.2 ppm for the three protons. The most characteristic signal would be the benzylic methylene protons (CH₂F), which are expected to appear as a doublet around 5.5-6.0 ppm due to coupling with the adjacent fluorine atom, with a characteristic coupling constant (²J_HF) of approximately 48-50 Hz.
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¹⁹F NMR: A triplet is expected, arising from the coupling of the fluorine atom with the two adjacent benzylic protons (²J_HF ≈ 48-50 Hz).
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¹³C NMR: Approximately 7 carbon signals are expected. The benzylic carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons attached to bromine and the nitro group will also be identifiable.
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Infrared (IR) Spectroscopy: Key vibrational bands are predicted:
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~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.
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~1100 cm⁻¹: A strong band corresponding to the C-F stretch of the benzyl fluoride group.
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~650 cm⁻¹: C-Br stretching vibration.
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~3100 cm⁻¹: Aromatic C-H stretching.
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Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns would include the loss of F (M-19), NO₂ (M-46), and Br (M-79/81).
Reactivity, Applications, and Scientific Context
The utility of 2-Bromo-6-nitrobenzyl fluoride in research and development stems from the unique interplay of its functional groups.
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Reactivity:
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The benzyl fluoride group is a latent electrophile, less reactive than its bromide or chloride counterparts, but can participate in nucleophilic substitution reactions under specific conditions.
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The aromatic bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. Its reactivity is modulated by the adjacent nitro group.
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The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S_NAr), particularly at the position ortho or para to it. The nitro group can also be reduced to an amine, providing a route to a different class of derivatives.
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Applications in Drug Discovery:
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Scaffold Development: This molecule can serve as a versatile building block for constructing complex molecular architectures. The sequential and selective reaction of its functional groups allows for a divergent synthetic approach.
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Influence of Fluorine: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[8][9] The benzyl fluoride motif can act as a bioisostere for a hydroxyl or thiol group, potentially improving pharmacokinetic properties.[9]
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Chemical Probes: The nitroaromatic moiety can act as a unique pharmacophore. For instance, ortho-nitro sulfonyl fluorides have been identified as a new class of compounds with antibacterial activity.[10]
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-nitrobenzyl fluoride is not widely available, the safety precautions can be reliably inferred from its bromo-analog, 2-fluoro-6-nitrobenzyl bromide.[11]
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Hazard Classification: Expected to be classified as corrosive and a lachrymator. Causes skin irritation and serious eye damage. May be harmful if swallowed, inhaled, or in contact with skin.[11][12][13]
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Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a well-ventilated chemical fume hood.[11]
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust or aerosols are generated, use a certified respirator.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[11]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Protect from direct sunlight and moisture.
References
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- ECHEMI. (n.d.). Buy 2-FLUORO-6-NITROBENZYL BROMIDE from Conier Chem&Pharma Limited.
- CP Lab Safety. (n.d.). 2-Bromo-6-nitrobenzyl fluoride, 95% Purity, C7H5BrFNO2, 250 mg.
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Fisher Scientific. (2012, July 26). SAFETY DATA SHEET - 2-Fluoro-6-nitrobenzyl bromide.
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.
- ChemicalBook. (n.d.). 2-Nitrobenzyl bromide(3958-60-9)IR1.
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Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS infectious diseases, 4(10), 1435-1440. [Link]
- CymitQuimica. (2023, June 9). 2-Bromo-5-fluorobenzyl alcohol Safety Data Sheet.
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Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Retrieved February 7, 2026, from [Link]
- ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-fluoro-1-nitrobenzene.
- ChemicalBook. (n.d.). 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum.
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